molecular formula C21H24FN3O4S B11337443 N-[4-(acetylamino)phenyl]-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide

N-[4-(acetylamino)phenyl]-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11337443
M. Wt: 433.5 g/mol
InChI Key: RJPWFMWPEDFYSP-UHFFFAOYSA-N
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Description

N-(4-ACETAMIDOPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an acetamidophenyl group, a fluorophenyl group, and a methanesulfonyl group attached to a piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ACETAMIDOPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 4-acetamidophenylamine with 4-fluorobenzaldehyde in the presence of a suitable catalyst to form an intermediate Schiff base. This intermediate is then subjected to a reduction reaction using a reducing agent such as sodium borohydride to yield the corresponding amine. The final step involves the reaction of this amine with methanesulfonyl chloride and piperidine-4-carboxylic acid under basic conditions to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of high-throughput screening methods can also help optimize reaction conditions and improve yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-ACETAMIDOPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-ACETAMIDOPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-ACETAMIDOPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-ACETAMIDOPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE
  • N-(4-ACETAMIDOPHENYL)-1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE
  • N-(4-ACETAMIDOPHENYL)-1-[(4-BROMOPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE

Uniqueness

The uniqueness of N-(4-ACETAMIDOPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H24FN3O4S

Molecular Weight

433.5 g/mol

IUPAC Name

N-(4-acetamidophenyl)-1-[(4-fluorophenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C21H24FN3O4S/c1-15(26)23-19-6-8-20(9-7-19)24-21(27)17-10-12-25(13-11-17)30(28,29)14-16-2-4-18(22)5-3-16/h2-9,17H,10-14H2,1H3,(H,23,26)(H,24,27)

InChI Key

RJPWFMWPEDFYSP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)F

Origin of Product

United States

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